(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 103614-40-0
VCID: VC21538966
InChI: InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1
SMILES: CC(C(=O)OC(C)(C)C)NC.Cl
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride

CAS No.: 103614-40-0

VCID: VC21538966

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride - 103614-40-0

Description

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral compound classified as an amino acid derivative, with a molecular formula of C₈H₁₈ClNO₂ and a molecular weight of approximately 195.69 g/mol . This compound features a tert-butyl ester group and a methylamino substituent on the propanoate backbone, contributing to its unique chemical properties and reactivity . It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals, making it a valuable compound in medicinal chemistry and drug development .

Applications in Research and Industry

(S)-tert-Butyl 2-(methylamino)propanoate hydrochloride is used extensively in scientific research and pharmaceutical applications. Its applications include:

  • Peptide Synthesis: It serves as a building block in peptide chemistry, allowing for the synthesis of peptides with defined sequences and structures essential for studying protein interactions and functions.

  • Medicinal Chemistry: It acts as an intermediate for pharmaceuticals targeting neurological disorders.

  • Biological Activity Studies: Derivatives of this compound have demonstrated antimicrobial properties, particularly against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets within biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways such as enzymatic catalysis, receptor binding, and signal transduction.

Research Findings

Research on derivatives of this compound has shown promising antimicrobial activity, particularly against Staphylococcus aureus, highlighting potential applications in treating bacterial infections. Additionally, its use in synthesizing neuropeptides that modulate pain perception has demonstrated significant efficacy in preclinical models, indicating potential therapeutic use.

Safety and Handling

Handling (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride requires caution due to its potential hazards. It is classified with hazard statements such as H315 (causes skin irritation) and H319 (causes serious eye irritation) . Proper safety measures should be taken during handling, including wearing protective clothing and working in a well-ventilated area.

CAS No. 103614-40-0
Product Name (S)-tert-Butyl 2-(methylamino)propanoate hydrochloride
Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
IUPAC Name tert-butyl (2S)-2-(methylamino)propanoate;hydrochloride
Standard InChI InChI=1S/C8H17NO2.ClH/c1-6(9-5)7(10)11-8(2,3)4;/h6,9H,1-5H3;1H/t6-;/m0./s1
Standard InChIKey PFFJYAVJRFRTKL-RGMNGODLSA-N
Isomeric SMILES C[C@@H](C(=O)OC(C)(C)C)NC.Cl
SMILES CC(C(=O)OC(C)(C)C)NC.Cl
Canonical SMILES CC(C(=O)OC(C)(C)C)NC.Cl
Synonyms 103614-40-0;(S)-tert-Butyl2-(methylamino)propanoatehydrochloride;N-Me-Ala-OtBu.HCl;N-Me-Ala-OtBuHCl;MolPort-020-004-443;AK115637;KB-211989;FT-0697218;ST24026662;Z1847;B-6308;N-Methyl-L-alaninetert-butylesterhydrochloride;I14-34023
PubChem Compound 11298515
Last Modified Aug 15 2023

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